molecular formula C18H19NO3 B6499565 (4-Methoxyphenyl)(2-phenylmorpholino)methanone CAS No. 946291-77-6

(4-Methoxyphenyl)(2-phenylmorpholino)methanone

Cat. No.: B6499565
CAS No.: 946291-77-6
M. Wt: 297.3 g/mol
InChI Key: YNCVCXIIAFIRFM-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(2-phenylmorpholino)methanone is a chemical compound with a complex structure that includes a methoxyphenyl group, a phenyl group, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(2-phenylmorpholino)methanone typically involves the reaction of 4-methoxybenzoyl chloride with 2-phenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(2-phenylmorpholino)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-Methoxyphenyl)(2-phenylmorpholino)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions or as a ligand in receptor binding studies .

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications .

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the morpholino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxyphenyl)(2-phenylmorpholino)methanone is unique due to the presence of both a methoxyphenyl group and a phenylmorpholino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-methoxyphenyl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-16-9-7-15(8-10-16)18(20)19-11-12-22-17(13-19)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCVCXIIAFIRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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